
Cyclo(L-leucyl-L-leucyl)
Overview
Description
SB202190 is a pyridinyl imidazole compound known for its role as a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs). It is widely used in scientific research to study the p38 MAPK pathway, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: SB202190 can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde to form a bis-benzylidene intermediate. This intermediate is then cyclized with 4-pyridinecarboxaldehyde in the presence of ammonium acetate to yield SB202190 .
Industrial Production Methods: The industrial production of SB202190 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Thermally Induced Cyclization from Linear Precursors
The formation of cyclo(L-leucyl-L-leucyl) occurs via solid-state thermal cyclization of its linear precursor, L-leucyl-L-leucine. Key observations include:
- : Heating under controlled temperatures induces intramolecular dehydration, forming the diketopiperazine ring .
- : X-ray diffraction and infrared (IR) spectroscopy confirm the transition from a linear to cyclic conformation, stabilized by hydrogen bonding between amide groups .
- : Prior to cyclization, L-leucyl-L-leucine monomers self-assemble into ordered structures, facilitating the reaction .
Table 1: Key Parameters of Thermal Cyclization
Parameter | Description |
---|---|
Precursor | L-leucyl-L-leucine |
Reaction Medium | Solid-state |
Key Techniques | IR spectroscopy, X-ray diffraction |
Product Stability | Enhanced by hydrophobic isobutyl groups and hydrogen bonding |
Enzymatic Oxidation by Cytochrome P450 CYP134A1
Cyclo(L-leucyl-L-leucyl) serves as a substrate for the cytochrome P450 enzyme CYP134A1 in Bacillus subtilis:
- : CYP134A1 binds the dipeptide with a dissociation constant .
- : The enzyme oxidizes the diketopiperazine ring, though the exact oxidative product remains uncharacterized .
- : Crystallographic studies reveal hydrophobic interactions between the enzyme’s active site and the dipeptide’s isobutyl groups .
Table 2: Enzymatic Reaction Parameters
Parameter | Value or Observation |
---|---|
Enzyme | CYP134A1 (Cytochrome P450) |
Analytical Methods | UV-Vis spectroscopy, X-ray crystallography |
Stability and Environmental Interactions
The compound’s stability under varying conditions informs its reactivity:
- : Retains structural integrity at elevated temperatures due to rigid diketopiperazine ring .
- : Isobutyl side chains promote aggregation in aqueous environments, influencing reaction kinetics .
- : Ordered thin films of related tripeptides exhibit reversible morphological changes upon exposure to organic vapors, suggesting potential sensor applications .
Biological Context and Unresolved Pathways
While cyclo(L-leucyl-L-leucyl) is reported in Bacillus subtilis and Kandelia candel, its endogenous biological role remains unclear . Proposed hypotheses include:
- : Potentially involved in microbial communication or stress response .
- : CYP134A1-mediated oxidation may neutralize the compound’s bioactivity in B. subtilis .
Synthetic and Analytical Challenges
Scientific Research Applications
Antimicrobial Properties
1. Antifungal Activity Against Aflatoxins
Cyclo(L-leucyl-L-leucyl) has been studied for its inhibitory effects on aflatoxin production, which is a significant concern due to the carcinogenic nature of aflatoxins produced by fungi such as Aspergillus parasiticus. Research indicates that cyclo(L-leucyl-L-leucyl) can repress the transcription of aflatoxin-related genes, thereby reducing aflatoxin production effectively. The 50% inhibitory concentration was determined to be 0.20 mg/ml, showcasing its potency against fungal growth at higher concentrations .
2. Antibacterial Effects
The compound has demonstrated antibacterial properties against various multidrug-resistant strains. For instance, studies have shown that cyclo(L-leucyl-L-leucyl) can inhibit the growth of bacteria by affecting their cellular processes. In particular, research highlights its effectiveness in inhibiting Lactobacillus plantarum, which is crucial for food safety and preservation .
Therapeutic Potential
1. Diabetes Management
Cyclo(L-leucyl-L-leucyl) exhibits potential in managing conditions like diabetes through its effects on glucose metabolism. Cyclodipeptides have been linked to the inhibition of α-glucosidase activity, which plays a critical role in carbohydrate digestion and glucose absorption . This suggests that cyclo(L-leucyl-L-leucyl) could be explored further for its antidiabetic properties.
2. Cancer Treatment
The compound's ability to affect intracellular ion channels has implications for cancer treatment. It has been observed to induce cell death in various carcinoma cell lines, including cervical (HeLa), esophageal (WHCO3), and breast (MCF-7) cancer cells . This property positions cyclo(L-leucyl-L-leucyl) as a potential candidate for developing novel anticancer therapies.
Biochemical Interactions
1. Cytochrome P450 Interaction
Cyclo(L-leucyl-L-leucyl) has been characterized as a substrate for cytochrome P450 enzymes, specifically CYP134A1 from Bacillus subtilis. This interaction is significant as it highlights the compound's role in biotransformation processes within microorganisms, potentially leading to new pathways for drug metabolism and detoxification .
2. Structural Studies
Nuclear magnetic resonance (NMR) studies have provided insights into the structural dynamics of cyclo(L-leucyl-L-leucyl). Understanding the conformational behavior of this dipeptide in solution can aid in designing more effective derivatives with enhanced biological activity .
Mechanism of Action
SB202190 exerts its effects by selectively inhibiting the activity of p38 MAP kinases. It binds to the ATP binding pocket of p38α and p38β isoforms, preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
SB203580: Another pyridinyl imidazole inhibitor of p38 MAPK, but with a slightly different mechanism of action.
SB239063: A more potent and selective inhibitor of p38 MAPK compared to SB202190.
Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.
Biological Activity
Cyclo(L-leucyl-L-leucyl) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological properties of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
Cyclo(L-leucyl-L-leucyl) is classified as a diketopiperazine, characterized by its cyclic structure formed from two L-leucine residues. Its chemical formula is with a molecular weight of 226.32 g/mol. The compound's structural properties contribute to its stability and bioactivity, making it a subject of interest in pharmacological research .
Inhibition of Bacterial Growth
Research has demonstrated that cyclo(L-leucyl-L-leucyl) exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study conducted by Gowrishankar et al., the minimal inhibitory concentration (MIC) was found to be 256 µg/mL, while the maximum bactericidal concentration (MBC) reached 512 µg/mL. The compound displayed a dose-dependent antibiofilm activity, achieving up to 87% inhibition at sub-MIC levels .
Table 1: Antibacterial Efficacy of Cyclo(L-leucyl-L-leucyl)
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
---|---|---|---|
Methicillin-resistant MRSA | 256 | 512 | 85-87 |
Listeria monocytogenes | 512 | Not reported | Significant reduction |
The antibiofilm activity of cyclo(L-leucyl-L-leucyl) has been attributed to its ability to disrupt extracellular polymeric substances (EPS) synthesis in bacterial cells. This disruption impedes biofilm formation and virulence factor production, which are critical for bacterial pathogenicity .
Antifungal Activity
Cyclo(L-leucyl-L-leucyl) also demonstrates antifungal properties, particularly against Aspergillus flavus. A study indicated that this cyclic dipeptide exhibited an inhibitory zone of 5.66 mm against fungal growth at a concentration of 135 mg/mL. This suggests potential applications as a bioprotectant in food preservation, reducing spoilage and mycotoxin production .
Table 2: Antifungal Efficacy of Cyclo(L-leucyl-L-leucyl)
Fungal Strain | Inhibitory Zone (mm) | Concentration (mg/mL) |
---|---|---|
Aspergillus flavus | 5.66 | 135 |
Case Studies and Research Findings
- Bacillus amyloliquefaciens Study : A study highlighted the use of cyclo(L-leucyl-L-leucyl) from Bacillus amyloliquefaciens as an effective agent against MRSA biofilms. Confocal microscopy confirmed the significant reduction in biofilm formation and virulence gene expression, indicating its potential as an alternative to conventional antibiotics .
- Food Preservation Applications : Research involving Lactobacillus coryniformis BCH-4 demonstrated that cyclo(L-leucyl-L-leucyl) could be utilized as a bioprotectant in food products like grapes and nuts, effectively inhibiting fungal spoilage without the adverse effects associated with chemical preservatives .
- In Vivo Efficacy : In vivo assays using Caenorhabditis elegans showed that cyclo(L-leucyl-L-leucyl) was non-toxic and maintained anti-infective properties, further supporting its potential therapeutic applications in managing infections caused by resistant bacterial strains .
Properties
IUPAC Name |
(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241782 | |
Record name | Cycloleucylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-45-4 | |
Record name | Cyclo(leucylleucine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloleucylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloleucylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.